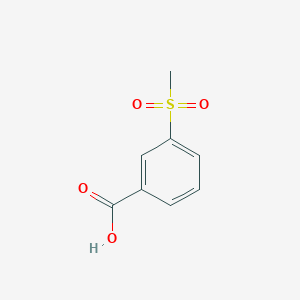

3-(Methylsulfonyl)benzoic acid

Descripción

Nomenclature and Chemical Identity in Research Contexts

The precise identification of a chemical compound is fundamental to scientific communication and research. 3-(Methylsulfonyl)benzoic acid is identified through a systematic naming convention and various registry numbers.

Systematic and Common Synonyms

In scientific literature, this compound is referred to by several names. Its systematic IUPAC name is this compound. stenutz.eu Commonly used synonyms include m-methylsulfonylbenzoic acid and 3-methylsulfonylbenzoic acid. stenutz.eu

CAS Registry Numbers and Other Identifiers (e.g., ChEMBL, NSC)

To ensure unambiguous identification, several unique identifiers are assigned to this compound. The Chemical Abstracts Service (CAS) has assigned it the registry number 5345-27-7. stenutz.euchemicalbook.com Other identifiers from various chemical databases are also used to reference this compound.

| Identifier Type | Identifier |

| CAS Registry Number | 5345-27-7 |

| MDL Number | MFCD00216488 |

Academic Significance and Research Interest of the Compound

The academic interest in this compound stems from its role as a versatile building block in different areas of chemical science.

Role as a Benzoic Acid Derivative in Chemical Studies

As a derivative of benzoic acid, this compound is a subject of interest in studies exploring how substituents influence the properties and reactivity of the benzene (B151609) ring and the carboxylic acid group. The methylsulfonyl group is a strong electron-withdrawing group, which impacts the compound's acidity and its behavior in chemical reactions. The study of such substituted benzoic acids is crucial for understanding fundamental principles of organic chemistry.

Emergence in Medicinal Chemistry and Pharmacology Research

In the realm of medicinal chemistry, derivatives of this compound have been investigated for their potential biological activities. For instance, research into a related compound, 3-Methyl-5-(methylsulfonyl)benzoic acid, has shown it to be a potential inhibitor of the sodium/hydrogen exchanger, a property relevant to cardiac conditions. smolecule.com Furthermore, studies on 3-(adenosylthio)benzoic acid derivatives as potential inhibitors of the SARS-CoV-2 nsp14 methyltransferase highlight the utility of the benzoic acid scaffold in designing enzyme inhibitors. mdpi.com The structural framework of substituted benzoic acids is often explored in the development of new therapeutic agents. evitachem.comcymitquimica.com

Applications as an Intermediate in Organic Synthesis

One of the most significant roles of this compound is as an intermediate in organic synthesis. chemicalbook.com It serves as a building block for creating more complex molecules, which is a cornerstone of both pharmaceutical and materials science research. chemicalbook.com Its utility as a synthetic intermediate is noted in the production of dyes and medicines. chemicalbook.com The ability to use this compound to construct larger, more intricate molecular architectures makes it a valuable tool for synthetic chemists.

Considerations for Research Applications (e.g., laboratory chemicals vs. food/drug use)

This compound is designated for use in professional research settings. Suppliers explicitly recommend its application as a laboratory chemical. fishersci.com Conversely, its use in food, drugs, pesticides, or biocidal products is advised against. fishersci.com

The compound is often supplied to researchers for early-stage discovery projects. Some chemical suppliers provide this product as part of a collection of unique chemicals intended for research, and may not perform extensive analytical testing. In such cases, the purchasing researcher or entity assumes the responsibility to confirm the product's identity and purity for their specific experimental needs. This underscores its role as a specialized chemical for synthesis and investigation rather than a component for direct consumer or therapeutic use.

Structure

3D Structure

Propiedades

IUPAC Name |

3-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTBMATZUQWFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277596 | |

| Record name | 3-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5345-27-7 | |

| Record name | 5345-27-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methanesulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Methylsulfonyl Benzoic Acid

Established Synthetic Routes and Mechanistic Investigations

Synthesis from 3-Bromobenzoic Acid via Copper-Catalyzed Reactions

One of the established methods for preparing 3-(Methylsulfonyl)benzoic acid involves a copper-catalyzed coupling reaction with 3-bromobenzoic acid. This approach leverages the reactivity of the bromine substituent, allowing for the introduction of the methylsulfonyl group. While copper-catalyzed reactions are a cornerstone of modern organic synthesis, the specific application to 3-bromobenzoic acid for this transformation has been a subject of investigation to optimize reaction conditions and yields.

In this synthetic route, sodium methanesulfinate (B1228633) (CH₃SO₂Na) serves as the source of the methylsulfonyl group. researchgate.net Sodium sulfinates are recognized as versatile reagents in the formation of organosulfur compounds due to their stability and reactivity. researchgate.net The reaction proceeds via a nucleophilic substitution mechanism, where the sulfinate anion displaces the bromide on the aromatic ring. The copper catalyst facilitates this transformation, likely through the formation of an organocopper intermediate, which then reacts with the sodium methanesulfinate. The use of sodium methanesulfinate is advantageous due to its commercial availability and its role in forming the stable sulfone linkage. researchgate.netrsc.org

Oxidation of 2-Chloro-3-methyl-4-methylsulfonylacetophenone

An alternative and efficient pathway to a related compound, 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, involves the oxidation of 2-chloro-3-methyl-4-methylsulfonylacetophenone. This method utilizes the haloform reaction, a well-established transformation for converting methyl ketones into carboxylic acids. chemicalforums.comnumberanalytics.com This specific substrate already contains the methylsulfonyl group, and the reaction focuses on converting the acetyl group to a carboxyl group.

The oxidation is typically carried out using sodium hypochlorite (B82951) (NaOCl) or sodium hypobromite (B1234621) (NaOBr) as the oxidizing agent. patsnap.com These hypohalites are effective for the haloform reaction, which proceeds through the formation of a trihalomethyl ketone intermediate. numberanalytics.com The reaction mechanism involves the initial formation of an enolate from the acetophenone (B1666503) in the presence of a base. numberanalytics.com This enolate then undergoes repeated halogenation until the methyl group is fully halogenated. numberanalytics.com Subsequent nucleophilic attack by hydroxide (B78521) leads to the formation of the carboxylate and a haloform (e.g., chloroform (B151607) or bromoform). numberanalytics.com

To enhance the efficiency of the reaction between the organic substrate (acetophenone derivative) and the aqueous hypohalite solution, phase transfer catalysis (PTC) is often employed. patsnap.comacs.org Phase transfer catalysts, such as quaternary ammonium (B1175870) salts like benzyltriethylammonium chloride or tetrabutylammonium (B224687) bromide, facilitate the transfer of the hypohalite anion from the aqueous phase to the organic phase where the reaction occurs. patsnap.comcrdeepjournal.org This technique overcomes the immiscibility of the reactants, leading to increased reaction rates and yields. acs.orgresearchgate.net The choice of catalyst can be critical, with factors like the catalyst's structure influencing its efficacy. acsgcipr.orgcore.ac.uk

The successful synthesis of 2-chloro-3-methyl-4-methylsulfonylbenzoic acid via this oxidation route is highly dependent on the optimization of reaction parameters. patsnap.com

| Parameter | Condition | Outcome |

| Temperature | 5°C to 100°C | Affects reaction rate and selectivity. Higher temperatures can lead to faster reactions but may also promote side reactions. patsnap.com |

| Reaction Time | 0.5 to 8 hours | Sufficient time is required for the reaction to go to completion. patsnap.com |

| Acidification | pH = 1 | After the reaction, acidification with a strong acid like hydrochloric or sulfuric acid is necessary to protonate the carboxylate salt and precipitate the final carboxylic acid product. patsnap.com |

For instance, one patented method describes reacting 2-chloro-3-methyl-4-methylsulfonylacetophenone with a 6% aqueous solution of sodium hypochlorite and benzyltriethylammonium chloride at 100°C for 30 minutes. After cooling and acidification with hydrochloric acid, a yield of 97.5% was reported. patsnap.com Another example utilized a 15% sodium hypobromite solution with tetrabutylammonium bromide at 5°C for 8 hours, followed by acidification with hydrobromic acid, resulting in a 96.1% yield. patsnap.com These examples highlight the tunability of the reaction conditions to achieve high yields.

Application of Phase Transfer Catalysis Techniques

Two-Step Preparation from 4-Methylsulfonyltoluene

A notable synthetic route involves a two-step process beginning with a substituted toluene (B28343). While this specific pathway is prominently documented for the synthesis of the isomeric 2-chloro-4-methylsulfonylbenzoic acid from 4-methylsulfonyltoluene, the principles of the reaction sequence—chlorination followed by oxidation—are fundamental in aromatic chemistry. google.comsmolecule.com This method is advantageous due to the availability of the starting materials and its scalability for industrial production.

Chlorination of 4-Methylsulfonyltoluene

The initial step is the electrophilic chlorination of the aromatic ring of 4-methylsulfonyltoluene. google.com This reaction is typically catalyzed by iron powder, sometimes enhanced with iodine as a co-catalyst, and is conducted in a low-polarity solvent such as dichloromethane (B109758) or carbon tetrachloride. google.com The reaction proceeds by introducing chlorine gas into the mixture at elevated temperatures, generally between 85 and 95 °C. google.com The progress of the reaction is monitored using gas chromatography to control the formation of impurities. This process selectively adds a chlorine atom to the benzene (B151609) ring, yielding the chlorinated intermediate. For the synthesis of 2-chloro-4-methylsulfonylbenzoic acid, this step produces 2-chloro-4-methylsulfonyltoluene with a molar yield reported to be as high as 93-94%. smolecule.com

Nitric Acid Oxidation of Chlorinated Intermediate

The second step involves the oxidation of the methyl group on the chlorinated toluene intermediate to a carboxylic acid functional group. smolecule.com This transformation is achieved using a strong oxidizing agent, typically nitric acid (around 63 wt%), under harsh conditions. smolecule.com The reaction requires high temperatures, in the range of 175 to 195 °C, where the nitric acid is added slowly to the chlorinated precursor. google.com The strong electron-withdrawing nature of the ortho-positioned halogen and the para-positioned methylsulfonyl group makes the oxidation of the methyl group challenging. google.com Upon completion, the reaction mixture is cooled and neutralized, followed by acidification to precipitate the final benzoic acid product. This oxidation step yields the desired carboxylic acid, which for 2-chloro-4-methylsulfonylbenzoic acid, has been reported at approximately 85%.

Table 1: Reaction Conditions for the Two-Step Synthesis of 2-Chloro-4-methylsulfonylbenzoic Acid

| Parameter | Chlorination Step | Oxidation Step |

|---|---|---|

| Starting Material | 4-Methylsulfonyltoluene | 2-Chloro-4-methylsulfonyltoluene |

| Key Reagents | Cl₂ gas, Fe powder (catalyst) | 63 wt% HNO₃ |

| Solvent | Dichloromethane or Carbon Tetrachloride | None (reagent acts as medium) |

| Temperature | 85–95 °C google.com | 175–195 °C google.com |

| Reported Yield | ~93–94% | ~85% |

Functionalization of Benzoic Acid Precursors

An alternative approach to synthesizing this compound involves modifying a benzoic acid precursor directly. This strategy leverages the directing effects of the carboxyl group to install substituents at the desired positions on the aromatic ring.

Sulfonation and Electrophilic Chlorination

The synthesis can begin with benzoic acid itself. The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. doubtnut.comaakash.ac.in Therefore, the direct sulfonation of benzoic acid using fuming sulfuric acid (a mixture of H₂SO₄ and SO₃) introduces a sulfonic acid group (-SO₃H) at the 3-position of the ring, yielding 3-sulfobenzoic acid. libretexts.orguomustansiriyah.edu.iq

To convert the sulfonic acid group into the target methylsulfonyl group (-SO₂CH₃), a multi-step transformation is required. This typically involves reduction of the sulfonic acid to a sulfinic acid or a thiol, followed by methylation and subsequent oxidation. For instance, a sulfinic acid can be reacted with a methylating agent to form the sulfone. google.com Alternatively, a sulfide (B99878) can be oxidized to a sulfone using various oxidizing agents, such as hydrogen peroxide, potassium permanganate, or Oxone. jchemrev.comorgsyn.orgjchemrev.com

Electrophilic chlorination of benzoic acid would also result in substitution at the meta-position, yielding 3-chlorobenzoic acid. doubtnut.comvaia.com However, converting a chloro-substituent directly into a methylsulfonyl group is not a standard or straightforward transformation.

Direct Alkylation at the 3-Position

Direct alkylation of benzoic acid at the 3-position using classical methods like the Friedel-Crafts reaction is not feasible. doubtnut.com The strong deactivating effect of the carboxyl group renders the aromatic ring insufficiently nucleophilic to react with the carbocation electrophile. doubtnut.com

However, modern synthetic chemistry has developed advanced methods for C-H bond functionalization. Transition-metal catalysis, particularly with ruthenium, has enabled the direct C-H alkylation of benzoic acids at the meta-position. researchgate.net These reactions utilize a directing group strategy where the catalyst coordinates to the carboxylate, facilitating the selective functionalization of the C-H bond at the meta position with alkyl halides. researchgate.net While this demonstrates the potential for direct functionalization at the 3-position, the direct installation of a methylsulfonyl group via this method is not commonly reported.

Synthesis of Substituted Derivatives

The core structure of this compound can be further functionalized to create a variety of substituted derivatives. These syntheses often start with an already substituted precursor or involve subsequent modification of the this compound molecule.

Research into potential therapeutic agents has led to the synthesis of numerous substituted 3-benzoic acid derivatives. uef.fi For example, a general method for preparing a range of methylsulfonyl-benzoic acid derivatives involves reacting a substituted sulfinic acid with a methylating agent or building the molecule through coupling reactions. google.com One specific derivative, 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid, is synthesized from 2-chloro-4-methylsulfonylphenol and a benzoic acid derivative, demonstrating how complex structures can be assembled from multiple substituted rings. evitachem.com The synthesis of other isomers and related compounds, such as 2-methoxy-5-(methylsulfonyl)benzoic acid and 3,4-bis(methylsulfonyl)benzoic acid, highlights the versatility of synthetic strategies in placing functional groups at various positions on the benzoic acid scaffold.

Preparation of 2-Chloro-4-(methylsulfonyl)benzoic Acid from 2-Chloro-4-(methylsulfonyl)toluene

The conversion of 2-chloro-4-(methylsulfonyl)toluene to 2-chloro-4-(methylsulfonyl)benzoic acid is a significant transformation, often achieved through oxidation. The strong electron-withdrawing nature of the ortho-chloro and para-methylsulfonyl groups makes the oxidation of the methyl group challenging. google.com

A prevalent method for the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid involves the oxidation of 2-chloro-4-(methylsulfonyl)toluene using nitric acid. google.comgoogle.com This reaction is typically performed at elevated temperatures, ranging from 175 to 195 °C. google.com To facilitate this difficult oxidation, various catalytic systems can be employed.

One approach utilizes a combination of copper(I) iodide (CuI) and cobalt(II,III) oxide (Co2O3) as catalysts. google.com In a typical procedure, 2-chloro-4-(methylsulfonyl)toluene is heated with nitric acid in an autoclave under oxygen pressure. google.comsmolecule.com The reaction temperature is maintained between 140°C and 200°C. google.comsmolecule.com For instance, a reaction can be initiated by charging an autoclave with 2-chloro-4-methylsulfonyltoluene, 25 wt% nitric acid, and the catalysts, then pressurizing with oxygen to 3.0 MPa and heating to 200°C for one hour. google.com The pressure may drop as the reaction proceeds, at which point the autoclave is re-pressurized with oxygen to continue the reaction. google.com Another patented method describes the oxidation of 2-chloro-4-methylsulfonyltoluene with nitric acid at temperatures between 176 and 194 °C. google.com

| Reactant | Oxidizing Agent | Catalyst(s) | Temperature | Pressure |

| 2-Chloro-4-(methylsulfonyl)toluene | Nitric Acid / Oxygen | CuI, Co2O3 | 140-200°C | ~3.0 MPa |

| 2-Chloro-4-(methylsulfonyl)toluene | Nitric Acid | None specified | 175-195°C | Not specified |

This table summarizes the conditions for the oxidation of 2-chloro-4-(methylsulfonyl)toluene.

Following the oxidation reaction, the workup procedure is crucial for isolating the pure carboxylic acid. The reaction mixture is first cooled, and a sodium hydroxide (NaOH) solution is added to neutralize the excess nitric acid and convert the carboxylic acid product to its sodium salt, which is soluble in the aqueous phase. google.comsmolecule.com The mixture is stirred until all the solid product has dissolved. google.com

The solution is then filtered to remove any insoluble impurities. google.com The filtrate, containing the sodium salt of 2-chloro-4-(methylsulfonyl)benzoic acid, is acidified, typically with hydrochloric acid (HCl), to a pH of about 1-2. google.comgoogle.com This causes the desired carboxylic acid to precipitate out of the solution as a solid. google.comgoogle.com

For further purification, the crude product is collected by filtration and can be recrystallized. google.comsmolecule.com Anhydrous methanol (B129727) is a suitable solvent for recrystallization; the crude solid is dissolved in hot methanol and then allowed to cool, which induces the formation of purer crystals. google.comsmolecule.com This process yields 2-chloro-4-(methylsulfonyl)benzoic acid as a white to faint yellow solid. google.comgoogle.com One procedure reported a molar yield of approximately 86%. google.com

Oxidation with Nitric Acid and Catalysts

Preparation of 2-Nitro-4-(methylsulfonyl)benzoic Acid

2-Nitro-4-(methylsulfonyl)benzoic acid (NMSBA) is another important benzoic acid derivative, often used as an intermediate in the synthesis of herbicides. quickcompany.in

One synthetic route to NMSBA starts from 1-chloro-2-nitro-4-methylsulfonylbenzene. quickcompany.intrea.com This process involves a multi-step reaction. First, 1-chloro-2-nitro-4-methylsulfonylbenzene is reacted with a compound like methyl cyanoacetate (B8463686) or cyanoacetamide in the presence of a base. quickcompany.intrea.com This forms an intermediate, such as methyl 2-cyano-2-(4-(methylsulfonyl)-2-nitrophenyl)acetate sodium salt. quickcompany.in

This intermediate is then oxidized to form NMSBA. quickcompany.in The oxidation can be carried out using an oxidizing agent and a base. quickcompany.in Another patented method describes the oxidation of an intermediate using nitric acid in the presence of a vanadium pentoxide catalyst at approximately 98°C while bubbling air through the mixture. This method claims a yield of over 75% and a purity of greater than 90%.

| Starting Material | Key Reagents | Oxidizing Agent | Catalyst |

| 1-Chloro-2-nitro-4-methylsulfonylbenzene | Methyl cyanoacetate, Base | Not specified | Not specified |

| Intermediate from above | Nitric Acid, Air | Nitric Acid | Vanadium pentoxide |

| 2-Nitro-4-(chlorosulfonyl)benzoyl chloride | Sodium sulfite, Sodium bicarbonate, Sodium salt of chloroacetic acid | Not applicable | Not applicable |

This table outlines different synthetic approaches to 2-Nitro-4-(methylsulfonyl)benzoic acid.

Synthesis of 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic Acid

The introduction of a bromomethyl group onto the benzoic acid ring provides a reactive handle for further chemical modifications.

The synthesis of 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid can be achieved through the free-radical bromination of 2-chloro-3-methyl-4-methylsulfonylbenzoic acid. google.com However, direct bromination of the free acid can be challenging due to the deactivating effect of the carboxyl group. google.com

A common strategy involves first esterifying the carboxylic acid to its methyl ester, 2-chloro-3-methyl-4-methylsulfonyl-benzoic acid methyl ester. google.comgoogle.com This ester is then subjected to free-radical initiated bromination. google.comgoogle.com The reaction is typically carried out in a solvent like carbon tetrachloride or dichloroethane using a radical initiator such as azobisisobutyronitrile (AIBN). google.com The brominating agent can be hydrobromic acid in the presence of hydrogen peroxide. The reaction is run at elevated temperatures, for example, 75-80°C.

After the bromination of the ester is complete, the resulting 3-bromomethyl-2-chloro-4-methylsulfonyl-benzoic acid methyl ester is saponified (hydrolyzed) to yield the desired free acid, 3-bromomethyl-2-chloro-4-methylsulfonylbenzoic acid. google.comgoogle.com One documented process reported a yield of 88.4% for the direct bromination of the acid. google.com

| Substrate | Brominating Agent | Radical Initiator | Solvent | Product |

| 2-Chloro-3-methyl-4-methylsulfonyl-benzoic acid methyl ester | HBr / H2O2 | AIBN | Dichloroethane | 3-Bromomethyl-2-chloro-4-methylsulfonyl-benzoic acid methyl ester |

| 2-Chloro-3-methyl-4-sulfonylmethyl-benzoic acid | Not specified | Not specified | Methylene (B1212753) chloride / Water | 3-Bromomethyl-2-chloro-4-methylsulfonyl-benzoic acid |

This table details the conditions for the free-radical bromination to synthesize 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid and its ester.

Saponification of Methyl Esters

The hydrolysis of methyl esters to their corresponding carboxylic acids, a process known as saponification, is a fundamental and widely used transformation in organic synthesis. In the context of this compound, this reaction provides the final step in synthetic sequences that initially form the methyl ester, such as the esterification of a precursor acid or the formation of the ester from other functional groups. uomustansiriyah.edu.iq

The general mechanism involves the nucleophilic attack of a hydroxide ion (commonly from sodium hydroxide or potassium hydroxide) on the carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) ion, yielding the carboxylate salt. A final acidification step with a mineral acid, like hydrochloric acid, protonates the carboxylate to afford the free carboxylic acid. uomustansiriyah.edu.iq

An analogous procedure is documented for the synthesis of related compounds, such as 3-bromomethyl-2-chloro-4-methylsulfonylbenzoic acid, which is prepared from its methyl ester via saponification. google.com Similarly, the hydrolysis of methyl 2-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-4-methylsulfonylbenzoate to its corresponding carboxylic acid is achieved using sodium hydroxide in a methanol/water solvent system at 60°C. This demonstrates a common and effective method for de-protection or final-step synthesis of sulfonyl-substituted benzoic acids.

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to reduce environmental impact. brazilianjournals.com.br For the synthesis of benzoic acid derivatives, this involves developing methods that are more efficient, use less hazardous materials, and generate minimal waste. brazilianjournals.com.br The synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid, an important herbicide intermediate, highlights the environmental issues with traditional methods, such as the use of excess nitric acid which produces large quantities of polluting NOx gases, or the use of clorox with precious metal catalysts which are costly and result in chlorine-containing wastewater. google.com

Minimizing Toxic Solvents and By-products

A key focus of green chemistry is the reduction or replacement of toxic organic solvents and the prevention of hazardous by-product formation. smolecule.com Efforts in the synthesis of benzoic acid derivatives include replacing toxic solvents and minimizing waste. smolecule.com For instance, the Baeyer-Villiger oxidation, a reaction sometimes used in the synthesis of derivatives, can be performed with greener oxidants like Oxone in water, thereby avoiding chlorinated solvents. organic-chemistry.org In other processes, solvents such as chlorobenzene (B131634) or methylene chloride may be used, but reactions are often run at reflux to contain the solvent. google.com The goal is to move towards aqueous environments or solvent-free conditions where possible, aligning with the principles of sustainable chemistry. brazilianjournals.com.br

Advanced Synthetic Strategies and Modifications

Beyond classical methods, advanced strategies are employed to construct complex molecules from this compound. These methods offer alternative routes to derivatives that may be difficult to access through direct substitution.

Utilizing Organometallic Reagents (e.g., MeLi with 3-methylsulfonylbenzoic acid)

Organometallic reagents are powerful tools for forming carbon-carbon bonds. The reaction of this compound with methyllithium (B1224462) (MeLi) is a notable example, used to synthesize 3'-methylsulfonylacetophenone. academie-sciences.fr In this reaction, two equivalents of MeLi are required; the first equivalent acts as a base to deprotonate the carboxylic acid, while the second acts as a nucleophile, attacking the resulting lithium carboxylate to form the methyl ketone after workup. academie-sciences.fr

The efficiency of this transformation is sensitive to the reaction conditions. Researchers have optimized the process by varying the amount of MeLi, the temperature, and the reaction time to maximize the yield of the desired acetophenone derivative. academie-sciences.fr

Table 1: Optimization of the Reaction of 3-Methylsulfonylbenzoic Acid with Methyllithium academie-sciences.fr An interactive data table based on research findings.

| Entry | Equivalents of MeLi | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1 | 2.2 | -78 to rt | 2.5 | 70 |

| 2 | 4.0 | -78 to rt | 2.4 | 88 |

| 3 | 4.0 | -78 | 1 | 25 |

| 4 | 4.0 | -78 | 4 | 50 |

rt: room temperature

Multi-step Synthesis of Complex Derivatives

This compound serves as a key starting material in the multi-step synthesis of more complex and biologically relevant molecules. academie-sciences.fr For example, it is a precursor in a synthetic pathway aimed at producing 2'-hydroxy-4'-methylsulfonylacetophenone, a key synthon for flavonoid derivatives. academie-sciences.fr This strategy involves converting the benzoic acid into an acetophenone, which can then undergo further transformations. academie-sciences.fr Such multi-step sequences are essential for building molecular complexity and accessing target structures that are not available through simpler routes.

Baeyer–Villiger Oxidation in Derivative Synthesis

The Baeyer–Villiger oxidation is a sophisticated reaction that converts a ketone into an ester. wikipedia.orgnih.gov This reaction has been explored in a synthetic route starting from a derivative of this compound. Specifically, 3'-methylsulfonylacetophenone, which is synthesized from this compound, was subjected to Baeyer–Villiger oxidation using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant. organic-chemistry.orgacademie-sciences.fr

The goal of this step was to produce 3-(methylsulfonyl)phenyl acetate. academie-sciences.fr However, the reaction yielded the desired product in low amounts, with significant recovery of unreacted starting material and the formation of chlorinated side products. academie-sciences.fr This outcome led researchers to explore alternative synthetic pathways, highlighting that even well-established reactions can present challenges depending on the specific substrate. academie-sciences.fr

Friedel-Crafts Acetylation in Precursor Formation

Friedel-Crafts reactions, a cornerstone of aromatic chemistry since their development in 1877, provide a powerful method for attaching substituents to an aromatic ring. wikipedia.org Friedel-Crafts acylation, in particular, is a key step in the synthesis of precursors for molecules like this compound. masterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves reacting an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgmasterorganicchemistry.com

In a potential synthetic route towards this compound, a suitable precursor such as thioanisole (B89551) (methylphenyl sulfide) could undergo Friedel-Crafts acetylation. The reaction would introduce an acetyl group onto the aromatic ring. Subsequent oxidation of the sulfide to a sulfone and the methyl ketone to a carboxylic acid would yield the final product. A patent for the synthesis of related benzoic acid derivatives describes a similar strategy, where Friedel-Crafts acetylation of an arene is a well-known procedure for creating methyl ketone intermediates. google.com These ketones can then be further transformed into the desired benzoic acid derivatives. google.com The reaction is notable because, unlike Friedel-Crafts alkylation, the product ketone forms a stable complex with the Lewis acid, often requiring stoichiometric amounts of the catalyst. wikipedia.org

Selective Functionalization for Pharmacophore Integration

The molecular structure of this compound, featuring both a carboxylic acid group and a metabolically stable methylsulfonyl group, makes it a valuable building block in drug discovery. Selective functionalization of these groups allows for its integration into larger, more complex molecules designed to interact with biological targets. The sulfonamide group, a related functionality, is a prominent pharmacophore found in numerous approved drugs and is known to direct C-H functionalization reactions for late-stage diversification of drug candidates. researchgate.net

A key strategy for integrating this compound into a pharmacophore involves leveraging its reactive handles for coupling reactions. For instance, the carboxylic acid group can readily participate in condensation reactions to form esters or amides. Research into SARS-CoV-2 inhibitors has demonstrated the synthesis of 3-(adenosylthio)benzoic acid derivatives where the benzoic acid substructure is systematically modified to improve interactions within the enzyme's binding pocket. mdpi.com In these examples, the core structure is functionalized by introducing various substituents onto the benzene ring to enhance properties like cell membrane permeability. mdpi.com Such modifications highlight how the this compound scaffold can be selectively altered to optimize the biological activity of a lead compound, acting as a bisubstrate inhibitor that targets multiple binding sites. mdpi.com

Analytical Techniques for Synthetic Product Characterization

The confirmation of a successful synthesis and the purity of this compound necessitates a suite of analytical methods. These techniques provide definitive information on the compound's identity, purity, and elemental composition.

Chromatographic Methods (e.g., HPLC, TLC) for Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of synthesized this compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and sensitive technique used for the simultaneous analysis of multiple samples. researchgate.net For benzoic acid derivatives, TLC on silica (B1680970) gel plates can effectively monitor reaction progress and identify the presence of impurities. A chromatogram collection for substituted benzoic acids includes methods for TLC analysis, demonstrating its utility in this chemical class.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation, identification, and quantification of components in a mixture. Reversed-phase HPLC (RP-HPLC) is commonly used for analyzing benzoic acid derivatives. researchgate.net The validation of analytical methods for pharmaceutical compounds like apremilast, which has structurally related impurities, is performed according to International Conference on Harmonization (ICH) guidelines to ensure specificity, linearity, accuracy, and precision. ajpaonline.com

Table 1: Chromatographic Methods for Purity Assessment

| Technique | Principle | Application in Synthesis |

|---|---|---|

| TLC | Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. researchgate.net | Rapid monitoring of reaction completion and qualitative assessment of purity. |

| HPLC | High-resolution separation based on partitioning between a stationary column (e.g., C18) and a liquid mobile phase under high pressure. researchgate.net | Quantitative analysis of product purity and detection of trace impurities. ajpaonline.com |

Spectroscopic Characterization (NMR, IR, UV, HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy resolve the positions of substituents on the aromatic ring through chemical shifts, integration, and coupling patterns. For similar methylsulfonyl-substituted benzoic acids, the methyl protons of the sulfonyl group (SO₂CH₃) typically appear as a singlet in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by their characteristic vibrational frequencies. The sulfonyl group (SO₂) exhibits strong asymmetric and symmetric stretching vibrations, while the carbonyl group (C=O) of the carboxylic acid also has a distinct, strong absorption.

UV Spectroscopy: Ultraviolet (UV) spectroscopy can be used as a detection method in HPLC analysis, with compounds being monitored at a specific wavelength where they absorb light. ajpaonline.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This technique is crucial for confirming the identity of the synthesized product. mdpi.com

Table 2: Spectroscopic Data for Characterization

| Technique | Expected Observation for this compound | Reference for Similar Compounds |

|---|---|---|

| ¹H NMR | Aromatic protons (multiplets), carboxylic acid proton (singlet, downfield), methylsulfonyl protons (singlet, ~3.2-3.5 ppm). | |

| IR (cm⁻¹) | ~1700 (C=O stretch), ~1350 & ~1150 (asymmetric & symmetric SO₂ stretch), ~3000 (O-H stretch). | vulcanchem.com |

| HRMS (ESI) | Calculation of [M+H]⁺ or [M-H]⁻ to confirm the molecular formula C₈H₈O₄S. | mdpi.com |

Elemental Analysis for Compositional Verification

Elemental analysis provides quantitative evidence of a compound's elemental composition, serving as a final check on its purity and identity. The experimentally determined percentages of carbon, hydrogen, and other elements are compared against the theoretical values calculated from the molecular formula. For a related compound, 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, elemental analysis was used to confirm its composition based on the molecular formula C₉H₉ClO₄S. This technique validates that the synthesized compound has the correct empirical formula, complementing the structural information provided by spectroscopic methods.

Table 3: Theoretical Elemental Composition of this compound Molecular Formula: C₈H₈O₄S Molecular Weight: 200.21 g/mol

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 47.99% |

| Hydrogen | H | 1.01 | 4.03% |

| Oxygen | O | 16.00 | 31.96% |

Chemical Reactivity and Transformation Studies of 3 Methylsulfonyl Benzoic Acid

Oxidation Reactions and Mechanisms

While many related compounds are synthesized via oxidation, the role of 3-(Methylsulfonyl)benzoic acid itself in oxidative processes is not extensively documented in scientific literature. The compound is generally stable under normal conditions but can be incompatible with strong oxidizing agents, which may lead to decomposition, producing carbon oxides and sulfur oxides. chemsrc.com

There is currently no available research data suggesting that this compound is used as an oxidant or catalyst in the industrial production of chemicals such as acetic acid or hydrogen peroxide. Its derivatives, particularly halogenated ones, have been investigated for such roles, but this has not been reported for the parent compound. biosynth.com

No specific studies detailing the use of this compound for the oxidation of particular substrates are prominently featured in the available literature. Research has more commonly focused on the oxidation of precursor molecules, such as substituted toluenes, to synthesize various methylsulfonyl benzoic acids. researchgate.net

Oxidative Role in the Production of Industrial Chemicals (e.g., acetic acid, hydrogen peroxide)

Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is significantly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of both the meta-directing carboxylic acid and methylsulfonyl groups. Conversely, these groups activate the ring for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present. wikipedia.org

The potential for nucleophilic aromatic substitution (SNAr) on derivatives of this compound is high. The sulfonyl group is a powerful activating group for SNAr reactions, facilitating the displacement of a leaving group (such as a halide) by a nucleophile. wikipedia.org Studies on related sulfonyl-substituted aromatic compounds have demonstrated this reactivity. For instance, sulfonyl-substituted naphthalenes readily undergo nucleophilic displacement reactions with Grignard reagents. rsc.org In a similar vein, the sulfone group in other aromatic systems has been shown to be an effective leaving group itself in SNAr reactions with various alcohols. acs.org

Table 1: Theoretical Nucleophilic Aromatic Substitution on a Halogenated Derivative

| Reactant | Reagent/Nucleophile | Expected Product | Reaction Type |

|---|---|---|---|

| 4-Chloro-3-(methylsulfonyl)benzoic acid | Piperidine | 3-Methylsulfonyl-4-(1-piperidino)benzoic acid | SNAr |

Note: This table is based on the reactivity of analogous compounds as direct studies on this compound are not available. nih.gov

In derivatives of this compound that contain a halogen atom, the halogen can act as a leaving group in nucleophilic aromatic substitution reactions. The rate of this substitution is enhanced by the presence of the electron-withdrawing sulfonyl group. wikipedia.org Research on the reduction of aromatic halides has shown that the presence of electron-withdrawing groups increases the reactivity of the carbon-halogen bond. msu.edu For example, in the synthesis of various benzoylguanidines, nucleophilic displacement reactions were successfully carried out on 4-halo-substituted methylsulfonyl benzamide (B126) derivatives. nih.gov

Nucleophilic Aromatic Substitution Potential

Reduction Reactions and Derivative Formation

This compound possesses two primary functional groups that can undergo reduction: the carboxylic acid and the methylsulfonyl group. These reductions typically require strong reducing agents and can lead to a variety of derivatives.

The carboxylic acid functional group can be converted into other derivatives, most commonly an acyl chloride. This is a standard transformation that activates the carboxyl group for subsequent reactions. For instance, reacting the benzoic acid with thionyl chloride (SOCl₂) converts it into the corresponding benzoyl chloride, 3-(Methylsulfonyl)benzoyl chloride. lookchem.comchemicalbook.com This reactive intermediate can then be used to form esters, amides, and other acyl derivatives.

Regarding reduction, the carboxylic acid can be reduced to a primary alcohol. The methylsulfonyl group can also be reduced, typically to a sulfide (B99878), although this requires harsh conditions. The reduction of aromatic sulfonyl chlorides to thiols using reagents like lithium aluminum hydride or catalytic hydrogenation is a well-established process. cdnsciencepub.comtaylorfrancis.com While direct studies on this compound are limited, the reactivity is expected to be analogous to other aromatic sulfones and carboxylic acids.

Table 2: Reduction and Derivative Formation Reactions

| Functional Group | Reagent | Product |

|---|---|---|

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acyl Chloride |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

Reactivity in Catalytic Systems

The reactivity of this compound and its derivatives in catalytic systems is a subject of interest in organic synthesis. The presence of both a carboxylic acid and a methylsulfonyl group on the benzene ring allows for a variety of catalytic transformations.

For instance, palladium-catalyzed cross-coupling reactions have been utilized to introduce different substituents onto the aromatic ring of benzoic acid derivatives. nih.gov In one study, benzoic acid was used as an additive to promote the palladium-catalyzed direct C-5 arylation of azoles in anisole. mdpi.com The reaction, performed with 5 mol% Pd(OAc)₂, 30 mol% benzoic acid, and 2.0 equiv K₂CO₃, yielded 5-aryl substituted derivatives. mdpi.com

Furthermore, derivatives of this compound can participate in various transition metal-catalyzed processes, such as Suzuki coupling, which facilitates the formation of carbon-carbon bonds. The methylsulfonyl group, being a strong electron-withdrawing group, influences the reactivity of the compound in such transformations.

The following table provides examples of catalytic reactions involving benzoic acid derivatives, which can be analogous to the reactivity of this compound.

| Catalyst | Reactants | Product | Reaction Type | Reference |

| Pd(OAc)₂ | 1-methyl-1H-imidazole, 1-bromo-4-(methylsulfonyl)benzene | 1-methyl-5-(4-(methylsulfonyl)phenyl)-1H-imidazole | Direct C-5 Arylation | mdpi.com |

| Palladium | 4-bromo-2-methylbenzoic acid methyl ester | 4-Alkyl-2-methylbenzoic acid methyl ester | Cross-coupling | nih.gov |

| Palladium | 4-Aryl derivatives | 4-Aryl-5-(methylsulfonyl)benzoic acid derivatives | Suzuki reaction | nih.gov |

Influence of Functional Groups on Chemical Reactivity

The chemical reactivity of this compound is significantly influenced by the electronic and steric properties of its functional groups: the carboxylic acid group and the methylsulfonyl group.

The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group. fiveable.me This property arises from the high electronegativity of the oxygen atoms and the sulfur atom, which is in a high oxidation state. The sulfonyl group deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density. smolecule.com

This electron-withdrawing nature has several consequences for the reactivity of this compound:

Increased Acidity: The methylsulfonyl group increases the acidity of the carboxylic acid. Hammett's substitution constant (σ) for the meta-CH₃SO₂ group has been determined to be +0.615, indicating its strong electron-withdrawing inductive effect. researchgate.net This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid derivative.

Electrophilicity: The electron-withdrawing effect of the sulfonyl group enhances the electrophilicity of the aromatic ring, particularly at positions ortho and para to it, making it more susceptible to nucleophilic aromatic substitution. evitachem.com

Reactivity in Nucleophilic Reactions: The sulfonyl group itself can be a target for nucleophilic attack under certain conditions. smolecule.com

The following table summarizes the Hammett substitution constants for the methylsulfonyl group, illustrating its electron-withdrawing strength.

| Substituent | Position | Hammett Constant (σ) | Reference |

| -SO₂CH₃ | meta | +0.615 | researchgate.net |

| -SO₂CH₃ | para (in benzoic acid) | +0.73 | researchgate.net |

| -SO₂CH₃ | para (in phenol (B47542) and aniline) | +1.15 | researchgate.net |

Steric hindrance plays a crucial role in the reactivity of substituted benzoic acids. The "ortho effect" is a well-documented phenomenon where a substituent in the ortho position to a carboxylic acid group can significantly alter the compound's acidity and reactivity due to steric interactions. wikipedia.orgwordpress.com

In the case of substituted benzoic acids, steric hindrance can force the carboxyl group to twist out of the plane of the benzene ring. wikipedia.orgwordpress.com This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which can lead to an increase in the acidity of the carboxylic acid. wikipedia.org

While this compound has its substituents in a meta relationship, steric effects become more pronounced in more highly substituted derivatives. For example, studies on methyl-substituted benzoic acids have shown that steric effects can be classified into:

Steric hindrance to resonance: Observed in derivatives with two ortho methyl groups. rsc.orgrsc.org

Electrostatic induction: Observed in all derivatives, which makes the acids stronger. rsc.orgrsc.org

Research on (2-methyl-5-(methylsulfonyl)benzoyl)guanidine derivatives has highlighted the importance of substitution ortho to the acylguanidine group for their biological activity, suggesting that conformational restrictions due to steric hindrance can be critical. nih.gov Substitution in the 3- and particularly in the 6-position of the benzoic acid ring led to a considerable decrease in the inhibitory effects on the Na+/H+ exchanger. nih.gov

The following table illustrates the pKa values of some substituted benzoic acids, demonstrating the influence of substituent position on acidity.

| Compound | pKa | Reference |

| Benzoic acid | 4.20 | wordpress.com |

| o-Hydroxybenzoic acid | 2.98 | wordpress.com |

| m-Hydroxybenzoic acid | 4.08 | wordpress.com |

| p-Hydroxybenzoic acid | 4.58 | wordpress.com |

Biological Activities and Pharmacological Investigations

Enzyme Inhibition Studies

3-(Methylsulfonyl)benzoic acid and its structural analogs are subjects of significant research due to their ability to inhibit key enzymes in both plants and viruses. The methylsulfonylbenzoic acid moiety is a critical component in the design of potent inhibitors.

The compound's structural framework is integral to a class of herbicides that target the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD). jst.go.jpresearchgate.net HPPD is a non-heme, iron-dependent oxygenase that plays a crucial role in the tyrosine catabolism pathway in plants and animals. unisi.itregulations.gov In plants, this pathway is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E). researchgate.net

While this compound itself is not the primary active herbicide, it is a key structural component and metabolite of potent HPPD inhibitors like mesotrione (B120641) and sulcotrione. digitellinc.comnih.govacs.org For instance, 2-chloro-4-(methylsulfonyl)benzoic acid is a known metabolite of the herbicide sulcotrione. unisi.it Similarly, metabolites of mesotrione include 4-(methylsulfonyl)-2-nitrobenzoic acid (MNBA) and 2-amino-4-(methylsulfonyl)benzoic acid (AMBA). digitellinc.comnih.gov The herbicidal activity of these parent compounds is directly linked to the inhibition of HPPD. jst.go.jpdigitellinc.com

HPPD-inhibiting herbicides, which contain the methylsulfonyl benzoic acid scaffold, function by blocking the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA). researchgate.netregulations.gov This inhibition leads to an accumulation of tyrosine, the precursor to HPPA. nih.govunl.edu The depletion of HGA disrupts the downstream synthesis of essential molecules. researchgate.net

The primary downstream effect is the blockage of plastoquinone and tocopherol biosynthesis. researchgate.net Plastoquinone is a vital cofactor for the enzyme phytoene (B131915) desaturase (PDS), which is a key enzyme in the carotenoid biosynthesis pathway. unl.edu Without plastoquinone, carotenoid synthesis halts, leading to the characteristic "bleaching" symptoms observed in susceptible plants as chlorophyll (B73375) is destroyed due to photo-oxidation. unl.edu

The inhibition of HPPD and the subsequent disruption of the carotenoid biosynthesis pathway have a severe impact on photosynthesis. Carotenoids are crucial for protecting the photosynthetic apparatus from photo-oxidative damage. unl.edu In their absence, the energy from light is not properly dissipated, leading to the generation and accumulation of reactive oxygen species (ROS). scnu.edu.cnresearchgate.net

This accumulation of ROS, such as singlet oxygen and superoxide (B77818) radicals, causes significant oxidative stress within the plant cells. scnu.edu.cn The ROS damage cellular components including lipids, proteins, and DNA, ultimately leading to membrane degradation, chlorophyll destruction, and cell death. researchgate.net The production of ROS is considered an early event in the cell death process induced by this type of herbicidal action. scnu.edu.cn

| Parent Herbicide | Key Metabolite(s) | Primary Target | Downstream Effect |

| Mesotrione | MNBA, AMBA digitellinc.comnih.gov | HPPD | Blocks carotenoid synthesis |

| Sulcotrione | 2-chloro-4-methylsulfonyl-benzoic acid unisi.it | HPPD | Accumulation of ROS |

| Tembotrione | Not specified | HPPD researchgate.net | Depletes plastoquinone researchgate.net |

| Topramezone | Not specified | HPPD regulations.gov | Disrupts photosynthesis unl.edu |

The structural motif of this compound has also been explored in the development of inhibitors for viral enzymes, specifically the methyltransferases (MTases) of SARS-CoV-2. nih.govnih.gov These enzymes, such as nsp14, are crucial for the virus's life cycle. chemrxiv.orgmdpi.com Nsp14 is a guanine-N7-methyltransferase that catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the 5' cap of viral mRNA. nih.govnih.gov This capping process is essential for viral RNA stability, translation into proteins, and evasion of the host immune system. nih.govmdpi.com

In the design of SARS-CoV-2 nsp14 inhibitors, the benzoic acid moiety has been identified as a key pharmacophore that can mimic the methionine portion of the natural SAM cofactor. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that derivatives of 3-(adenosylthio)benzoic acid can be potent inhibitors. nih.govnih.gov

Research has demonstrated that the position of the carboxylic acid on the benzene (B151609) ring is critical for inhibitory activity. nih.gov The meta position, as in 3-(adenosylthio)benzoic acid, is essential for high potency against nsp14. nih.gov The carboxylate group is believed to form important interactions with polar amino acid residues within the SAM-binding pocket of the enzyme. nih.govmdpi.com Further modifications, such as adding substituents to the benzene ring, can modulate activity, with some substitutions leading to inhibitors with subnanomolar potency. nih.govmdpi.com These compounds can act as bisubstrate inhibitors, targeting both the SAM and mRNA binding sites of the nsp14 enzyme. nih.govnih.gov

| Compound Moiety | Target Enzyme | Key Finding | Reference |

| 3-(adenosylthio)benzoic acid | SARS-CoV-2 nsp14 MTase | meta-position of carboxylate is crucial for high inhibitory activity. | nih.gov |

| Phenyl-substituted analogs | SARS-CoV-2 nsp14 MTase | Introduction of a 3-phenyl group resulted in subnanomolar inhibitory activity. | nih.gov |

| Benzoic acid analogs | SARS-CoV-2 nsp14 MTase | Act as bisubstrate inhibitors targeting both SAM and mRNA pockets. | nih.gov |

While the carboxylic acid group is vital for potent enzyme inhibition, its charged nature can hinder the ability of a compound to cross cell membranes. nih.gov To address this, medicinal chemists employ bioisosteric replacement strategies, where the carboxylic acid is substituted with other functional groups that have similar physicochemical properties but may improve permeability. nih.govacs.orgu-tokyo.ac.jp

In the context of nsp14 inhibitors, various bioisosteres for the carboxylic acid have been investigated, including tetrazoles, sulfonamides, esters, and amides. nih.govmdpi.com These groups are chosen for their ability to act as hydrogen bond donors or acceptors, potentially mimicking the interactions of the original carboxylate. nih.gov Studies have shown that replacing the carboxylate with a methyl ester or a methanesulfonamide (B31651) can improve the cell permeability of the inhibitors. nih.gov However, this often comes at the cost of reduced inhibitory potency, highlighting the critical role of the carboxylate in binding to the enzyme. nih.gov This trade-off between potency and permeability is a central challenge in the development of effective antiviral drugs based on this scaffold. researchgate.net

Structure-Activity Relationships (SAR) in Methyltransferase Inhibition

Inhibition of Dihydrofolate Reductase from M. tuberculosis (MtDHFR)

The enzyme Dihydrofolate Reductase from Mycobacterium tuberculosis (MtDHFR) is a crucial target for the development of new anti-tuberculosis (TB) drugs due to its essential role in the pathogen's survival. nih.gov MtDHFR catalyzes the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), a vital precursor for the synthesis of nucleotides and amino acids. biointerfaceresearch.com While DHFR is a well-established target for various diseases, it has been relatively underexplored for combating tuberculosis. fraserlab.com

Recent research has focused on fragment-based drug discovery to identify novel scaffolds that can inhibit MtDHFR. fraserlab.com In this context, substituted 3-benzoic acid derivatives have emerged as promising inhibitors. nih.gov Studies using a fragment prototype, MB872, as a starting point led to the synthesis of new 3-benzoic acid analogues. nih.gov The benzoic acid moiety is considered a key factor for interaction within the MtDHFR active site, potentially forming an ionic bond with arginine residues like Arg60. fraserlab.combiorxiv.org

One study synthesized twenty new substituted 3-benzoic acid derivatives, which showed inhibitory activity against MtDHFR with IC₅₀ values between 7 and 40 μM. nih.gov The most potent compound in this series, 4e , demonstrated an IC₅₀ of 7 μM, making it 71 times more active than the initial fragment. nih.gov

Table 1: Inhibitory Activity of Selected 3-Benzoic Acid Derivatives against MtDHFR

| Compound | IC₅₀ (μM) | Fold-increase in activity vs. MB872 |

|---|---|---|

| 4e | 7 | 71x |

| MB872 (Fragment) | ~497 | 1x |

Data sourced from de Oliveira et al. (2020) nih.gov

Kinetic studies performed on the most active 3-benzoic acid derivative (4e ) revealed an uncompetitive inhibition mechanism against MtDHFR. nih.gov Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This mechanism is distinct from competitive inhibitors that bind to the enzyme's active site directly competing with the substrate. Molecular modeling supported these kinetic findings, suggesting that the compounds could access a back pocket of the enzyme that is independent of the substrate and competitive inhibitor binding sites. nih.gov

The demonstrated inhibitory action against MtDHFR highlights the potential of substituted 3-benzoic acid derivatives as a new class of anti-TB agents. nih.gov The essentiality of the folate pathway in M. tuberculosis makes its components, including MtDHFR, attractive targets for new drugs. biorxiv.orgplos.org The development of compounds like the 3-benzoic acid derivatives, which operate through an uncompetitive inhibition mechanism, offers a novel approach to circumvent resistance issues associated with traditional active-site inhibitors. nih.gov Benzoic acid and its derivatives have shown antimycobacterial activity, and developing them into more potent agents is a viable strategy in TB drug discovery. mdpi.com

Uncompetitive Inhibition Mechanisms

Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes are responsible for the production of prostaglandins (B1171923) from arachidonic acid. nih.gov The COX-2 isoform is inducible and is primarily expressed during inflammatory processes, making it a key target for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comresearchgate.net Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs. brieflands.comrsc.org

The methylsulfonyl (-SO₂CH₃) group is a critical pharmacophore responsible for the selective inhibition of the COX-2 enzyme. researchgate.netresearchgate.net This functional group, along with the sulfonamide (-SO₂NH₂) moiety, is a well-known motif in the molecular structure of selective COX-2 inhibitors, known as coxibs. nih.govbrieflands.com

The basis for this selectivity lies in the structural differences between the active sites of COX-1 and COX-2. nih.gov The COX-2 active site possesses a specific, polar side pocket that is not present in COX-1. researchgate.net This pocket is formed by key amino acid residues including Arg499 and Val509. researchgate.net The methylsulfonyl group is ideally suited to fit into this polar side pocket, forming favorable interactions that anchor the inhibitor molecule and confer high affinity and selectivity for COX-2. researchgate.netresearchgate.net This structural feature is a cornerstone in the design of diarylheterocyclic compounds as selective COX-2 inhibitors, such as celecoxib (B62257) and etoricoxib. brieflands.comacs.org

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug design to correlate the chemical structure of compounds with their biological activity. nih.govspu.edu.sy In NSAID research, QSAR models are developed to predict the COX-2 inhibitory potency and selectivity of new molecules, thereby optimizing lead compounds. nih.govdergipark.org.tr

For NSAIDs, including those with a methylsulfonylphenyl structure, QSAR studies have found that physicochemical properties like lipophilicity (often expressed as log P) are crucial for activity. nih.govresearchgate.net Generally, increased lipophilicity is favorable for anti-inflammatory action. researchgate.net Electronic effects of substituents, measured by parameters like the Hammett constant, are also important as they influence how a drug interacts with its target binding site. spu.edu.sy By creating mathematical equations that link these structural and physicochemical descriptors to inhibitory activity, QSAR helps guide the synthesis of more potent and selective COX-2 inhibitors. nih.govresearchgate.net

Role of Methylsulfonyl Group in COX-2 Selectivity

Inhibition of Carbonic Anhydrase III

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govtandfonline.com There are several CA isoforms, and their inhibition has therapeutic applications. While the methylsulfonyl group is a known pharmacophore for CA inhibitors, particularly in sulfonamide-based drugs, its effect can vary significantly between isoforms. acs.orgacs.org

In a study investigating 2,4,5-trisubstitutedthiazole derivatives as inhibitors of Carbonic Anhydrase III (CA-III), a compound containing the methylsulfonylphenyl moiety was evaluated. nih.govtandfonline.com Specifically, the derivative 2-(4-methoxybenzamido)-5-(4-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid (14c) was synthesized and tested. nih.govtandfonline.com

The research found that this compound was a very weak inhibitor of CA-III. nih.govtandfonline.com The presence of an amide group at the 2-position of the thiazole (B1198619) ring was found to significantly reduce the inhibitory activity. nih.govtandfonline.com

Table 2: Inhibitory Activity of a Methylsulfonylphenyl-Containing Derivative against CA-III

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (μM) |

|---|---|---|

| 14c | CA-III | 186.2 |

Data sourced from Jarrar et al. (2020) nih.govtandfonline.com

Inhibition of Influenza Neuraminidase

Influenza neuraminidase is a critical enzyme that facilitates the release of newly formed virus particles from an infected host cell, making it a key target for antiviral drug development. wikipedia.org While extensive research has been conducted on benzoic acid derivatives as potential inhibitors of this enzyme, specific studies focusing solely on this compound are not prominent in the available literature.

Antimicrobial Properties

Investigations into the antimicrobial effects of this compound and its analogs have shown activity against various bacterial and fungal pathogens.

While direct studies on this compound are scarce, research on its derivatives suggests potential antibacterial action. For example, 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid has demonstrated inhibitory effects against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), with minimum inhibitory concentrations (MICs) reported to be in the range of 10 to 50 µg/mL. Another related compound, 3-Methyl-4-(methylsulfamoyl)benzoic acid, also shows broad-spectrum activity, particularly against Gram-positive bacteria like S. aureus. vulcanchem.com

Furthermore, complex derivatives have been synthesized and tested. Hydrazone derivatives incorporating a methylsulfonyl moiety have shown good activity, with zones of inhibition ranging from 19-25 mm against pathogens including E. coli and S. aureus. asianpubs.org

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | Test Organism | Activity/Measurement | Reference |

|---|---|---|---|

| 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid | S. aureus, E. coli | MIC: 10-50 µg/mL | |

| 3-Methyl-4-(methylsulfamoyl)benzoic acid | S. aureus | Broad-spectrum activity | vulcanchem.com |

| Hydrazone derivatives (e.g., 6e, R=4-SO2CH3) | E. coli, S. aureus | Zone of Inhibition: 19-25 mm |

The antifungal potential of this chemical family has also been explored, particularly against the opportunistic yeast Candida albicans. Derivatives such as 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid and 3-Methyl-4-(methylsulfamoyl)benzoic acid have reported antifungal properties. vulcanchem.com

Antibacterial Activity (e.g., against S. aureus, E. coli)

Anti-inflammatory Research

Several derivatives of this compound have been investigated for their potential to mitigate inflammation. The research often focuses on the inhibition of key enzymes and pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.

For example, 3-Methoxy-4-methylsulfonyl-benzoic acid is noted for its potential to inhibit COX enzymes, which are central to the synthesis of prostaglandins that mediate inflammation. evitachem.com Similarly, 3-Methyl-4-(methylsulfamoyl)benzoic acid has been shown to suppress the COX-2 and nuclear factor-kappa B (NF-κB) pathways. vulcanchem.com Research on 3-Fluoro-4-(methylsulfonyl)benzoic acid and 3-(Cyclopropanesulfonyl)benzoic acid also points towards potential anti-inflammatory effects. In a more direct biological model, 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid was found to significantly reduce disease activity in a mouse model of colitis.

Table 2: Anti-inflammatory Research on Related Compounds

| Compound Name | Mechanism/Model Studied | Finding | Reference |

|---|---|---|---|

| 3-Methoxy-4-methylsulfonyl-benzoic acid | Inhibition of cyclooxygenase (COX) enzymes | Reduces inflammation by inhibiting prostaglandin (B15479496) synthesis. | evitachem.com |

| 3-Methyl-4-(methylsulfamoyl)benzoic acid | Suppression of COX-2 and NF-κB pathways | Reduces prostaglandin E2 levels. | vulcanchem.com |

| 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid | Dextran sodium sulfate-induced colitis mouse model | Significantly reduced disease activity index scores. | |

| 3-Fluoro-4-(methylsulfonyl)benzoic acid | Preliminary studies | Suggested potential anti-inflammatory effects. |

Anticancer Potential Investigations

The potential of benzoic acid derivatives containing a methylsulfonyl group as anticancer agents is an active area of research. researchgate.net Studies have evaluated these compounds for their ability to inhibit the growth of various cancer cell lines.

Derivatives such as 3-Fluoro-4-(methylsulfonyl)benzoic acid are being evaluated for their efficacy against cancer cells, focusing on mechanisms like inducing apoptosis or inhibiting cell proliferation. More specific data is available for 3-(Cyclopropanesulfonyl)benzoic acid, which has been tested in vitro against several human cancer cell lines. Furthermore, a complex triazole derivative, 4-(5-amino-3-(methylsulfonyl)-1H-1,2,4-triazol-1-yl) benzoic acid, was synthesized and evaluated for its antiproliferative activity. rsc.org These investigations highlight that the methylsulfonyl benzoic acid scaffold is a promising starting point for the development of novel anticancer molecules. researchgate.netunimi.it

Table 3: In Vitro Anticancer Activity of a 3-(Cyclopropanesulfonyl)benzoic Acid Derivative

| Cell Line | IC₅₀ (µM) | Effect | Reference |

|---|---|---|---|

| RKO (Colon Carcinoma) | 60.70 | Moderate inhibition | |

| PC-3 (Prostate Cancer) | 49.79 | High inhibition | |

| HeLa (Cervical Cancer) | 78.72 | Moderate inhibition |

The data pertains to 3-(cyclopropanesulfonyl)benzoic acid, a related sulfonyl derivative.

Herbicide Activity and Selectivity

The most established biological application for the methylsulfonyl benzoic acid chemical class appears to be in agriculture as herbicides. vt.edu These compounds often act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is vital for pigment biosynthesis in plants. Inhibition of HPPD leads to a bleaching effect and ultimately the death of susceptible weeds.

A chlorinated derivative, 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid, also known as Sulcotrione, is a selective herbicide used in crops like maize. Another related structure, 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid, is also used as a selective herbicide. evitachem.com Interestingly, the isomer of the title compound, 4-(Methylsulfonyl)benzoic acid, serves as a key intermediate in the synthesis of mesotrione, another important HPPD-inhibiting herbicide. The herbicidal activity of complex derivatives like mesosulfuron, which contains a methylsulfonyl benzoic acid moiety, is also well-documented. google.com

Comparative Studies with Other Triketones

Cellular Response Studies

The application of triketone herbicides initiates a cascade of cellular events in susceptible plants, stemming from the inhibition of the HPPD enzyme.

Inhibition of HPPD by triketone herbicides leads to a blockage in the biosynthesis of plastoquinone and tocopherols. researchgate.net This disruption triggers a stress response within the plant cells. The plant's sensing of this chemical stress activates various systemic signals, including the generation of reactive oxygen species (ROS), which travel from the directly affected tissues to other parts of the plant. nih.gov This signaling cascade alerts the entire plant to the stress, activating defense and acclimation mechanisms. nih.gov In some cases, this involves the accumulation of stress-related hormones like abscisic acid (ABA). nih.govjabonline.in

The primary mechanism leading to cell death in weeds treated with HPPD inhibitors is severe oxidative stress. mdpi.com The lack of plastoquinone disrupts the photosynthetic electron transport chain, while the depletion of tocopherols (Vitamin E) removes a key antioxidant, leaving cellular membranes vulnerable. researchgate.net This leads to a massive accumulation of ROS. researchgate.net These highly reactive molecules cause widespread damage to essential cellular components, including lipids, proteins, and DNA, through a process called peroxidation. mdpi.comresearchgate.netmdpi.com This uncontrolled oxidative damage ultimately results in membrane degradation, loss of cellular integrity, and programmed cell death (PCD), leading to the death of the plant tissue. researchgate.netfrontiersin.org

Activation of Stress-Related Signaling Pathways

In Vivo Studies

The efficacy of these herbicides is ultimately measured by their performance in real-world agricultural settings.

Numerous in vivo studies have demonstrated the effectiveness of triketone herbicides in reducing weed competition, thereby protecting crop yields. For example, studies on Sulcotrione (2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid) applied to maize crops showed significant reductions in weed biomass. Similarly, mesotrione has been shown to effectively control major weeds like velvetleaf and common lambsquarters in maize, with final crop yield being protected when appropriate doses are used. researchgate.net Field trials with the newer HPPD inhibitor tolpyralate (B1419106) also confirm its selectivity in various corn varieties. jst.go.jp

The reduction in weed biomass directly correlates with increased availability of resources such as water, nutrients, and light for the crop, which is essential for maximizing yield. nih.govapms.org Studies have quantified the effective dose (ED) required to achieve a certain level of weed control, confirming that these herbicides can significantly reduce weed biomass at or below recommended application rates, thus preserving the final crop yield. researchgate.net

Pharmacological Mechanisms of Action

The pharmacological actions of this compound and its analogs are rooted in their specific chemical structure, which facilitates interactions with various biological targets. The presence of the electron-withdrawing methylsulfonyl group and the acidic carboxylic acid moiety on the benzene ring governs the molecule's reactivity and binding capabilities. cymitquimica.com The mechanism often involves the inhibition of specific enzymes or the modulation of cellular pathways by binding to active sites or allosteric pockets on target proteins. evitachem.comnih.gov

Derivatives of this compound interact with a range of biological molecules, leading to the modulation of key cellular pathways.

Enzyme Inhibition : A primary mechanism is the inhibition of enzyme activity. evitachem.com Analogs have been developed as inhibitors for several enzymes:

Sodium/Hydrogen Exchanger (NHE) : Derivatives such as (2-methyl-5-(methylsulfonyl)benzoyl)guanidine are potent inhibitors of the Na+/H+ exchanger, particularly the NHE-1 subtype, which is crucial for maintaining cellular integrity during cardiac ischemia and reperfusion. nih.govsmolecule.com

Dihydrofolate Reductase (DHFR) : Substituted 3-benzoic acid derivatives have been designed as inhibitors of M. tuberculosis DHFR (MtDHFR). These compounds can access a back pocket separate from the substrate-binding site, exhibiting an uncompetitive inhibition mechanism. uef.fi

Cyclooxygenase-2 (COX-2) : The methylsulfonyl group is a key feature in selective COX-2 inhibitors. vulcanchem.combrieflands.com For example, 3-Methyl-4-(methylsulfamoyl)benzoic acid derivatives show strong binding affinity to the COX-2 active site. vulcanchem.com

SARS-CoV-2 Nsp14 Methyltransferase : 3-(Adenosylthio)benzoic acid derivatives have been identified as inhibitors of the SARS-CoV-2 nsp14 methyltransferase, acting as bisubstrate inhibitors that target both the S-adenosyl-methionine (SAM) and mRNA-binding pockets. nih.govmdpi.com

Receptor and Protein Binding : The functional groups of these compounds, including the carboxylic acid and methylsulfonyl groups, enable hydrogen bonding and ionic interactions with amino acid residues on target proteins. cymitquimica.com This can disrupt protein-protein interactions critical for pathological processes, such as tumor growth driven by the MYC oncogene.

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is widely used in drug design to enhance potency, selectivity, or pharmacokinetic profiles. researchgate.netnih.gov The methylsulfonyl group itself is considered a bioisostere for other functionalities.